molecular formula C15H24N4O B6071760 2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE

2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE

Cat. No.: B6071760
M. Wt: 276.38 g/mol
InChI Key: YPEBPIQPZIGKIW-UHFFFAOYSA-N
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Description

2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Properties

IUPAC Name

2-[2-(diethylamino)ethylamino]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-5-19(6-2)8-7-17-15-14(10-16)13(11-20-4)9-12(3)18-15/h9H,5-8,11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEBPIQPZIGKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC(=CC(=C1C#N)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Functional Group Introduction: The introduction of the diethylaminoethyl group, methoxymethyl group, and cyanide group can be carried out using various reagents and conditions. For example, the diethylaminoethyl group can be introduced through nucleophilic substitution reactions, while the cyanide group can be added using cyanation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE
  • 2-{[2-(DIISOPROPYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE

Uniqueness

2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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